molecular formula C15H17ClN2OS2 B11088059 2-[2-(4-Chloro-phenylmethanesulfinyl)-ethylsulfanyl]-4,6-dimethyl-pyrimidine

2-[2-(4-Chloro-phenylmethanesulfinyl)-ethylsulfanyl]-4,6-dimethyl-pyrimidine

Cat. No.: B11088059
M. Wt: 340.9 g/mol
InChI Key: PKXHLEFJHRCLRS-UHFFFAOYSA-N
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Description

2-({2-[(4-chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is an organic compound with the molecular formula C₁₅H₁₇ClN₂OS₂ It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfinyl group attached to a 4-chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the 4-Chlorobenzyl Moiety: The 4-chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the sulfinyl group acts as a nucleophile attacking the benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-({2-[(4-chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.

Mechanism of Action

The mechanism of action of 2-({2-[(4-chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl and pyrimidine moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: This compound shares a similar structural framework but has a nitrile group instead of the pyrimidine ring.

    2-[(4-chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine: This compound lacks the sulfinyl group, making it less oxidized compared to the target compound.

Uniqueness

2-({2-[(4-chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is unique due to the presence of both sulfinyl and pyrimidine functionalities, which can impart distinct chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17ClN2OS2

Molecular Weight

340.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfinyl]ethylsulfanyl]-4,6-dimethylpyrimidine

InChI

InChI=1S/C15H17ClN2OS2/c1-11-9-12(2)18-15(17-11)20-7-8-21(19)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3

InChI Key

PKXHLEFJHRCLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCS(=O)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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